VB124

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

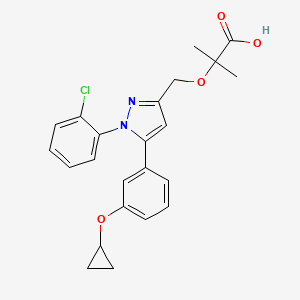

2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-23(2,22(27)28)29-14-16-13-21(26(25-16)20-9-4-3-8-19(20)24)15-6-5-7-18(12-15)30-17-10-11-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHRLEZWTVYGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VB124: A Technical Whitepaper on the Discovery and Synthesis of a Selective MCT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocarboxylate transporter 4 (MCT4), a key player in cellular metabolism, has emerged as a critical therapeutic target in various pathologies, including cancer, metabolic disorders, and inflammatory diseases. MCT4 facilitates the efflux of lactate, a product of glycolysis, thereby maintaining intracellular pH and sustaining high glycolytic rates, a hallmark of many cancer cells known as the Warburg effect. Inhibition of MCT4 offers a promising strategy to disrupt tumor metabolism and overcome therapeutic resistance. This document provides an in-depth technical guide on VB124, a potent and selective small-molecule inhibitor of MCT4. We will delve into the discovery rationale, a representative synthesis process, and a compilation of its biological activity. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.

The Discovery of this compound: A Strategic Approach to Targeting MCT4

The discovery of this compound was driven by the therapeutic potential of targeting lactate transport in cancer and other diseases. The development of a selective MCT4 inhibitor required a multi-step discovery cascade to identify and optimize a lead compound with desirable potency, selectivity, and drug-like properties.

Hypothetical Discovery and Optimization Workflow

The following diagram illustrates a representative workflow for the discovery of a selective MCT4 inhibitor like this compound, from initial screening to preclinical evaluation.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, a representative synthesis of a structurally similar heterocyclic MCT4 inhibitor can be derived from the patent literature assigned to Vettore, LLC. The chemical structure of this compound is presented below.

Chemical Structure of this compound

-

Molecular Formula: C₂₃H₂₃ClN₂O₄

-

Molecular Weight: 426.89 g/mol

-

CAS Number: 2230186-18-0

A plausible synthetic route would involve the coupling of a substituted heterocyclic core with an appropriate side chain, followed by modifications to introduce the required functional groups. The synthesis would likely be a multi-step process requiring expertise in medicinal chemistry.

Biological Activity of this compound

This compound has demonstrated potent and selective inhibition of MCT4 in a variety of preclinical models. Its biological activity is summarized in the tables below.

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Lactate Import) | MDA-MB-231 | 8.6 nM | [1] |

| IC₅₀ (Lactate Export) | MDA-MB-231 | 19 nM | [1] |

| IC₅₀ (Lactate Export - MCT1) | BT20 | 24 µM | [1] |

| Cell Proliferation Inhibition | MDA-MB-231 (at 10 µM) | > 50% | [1] |

In Vivo Activity

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Isoproterenol-induced cardiac hypertrophy (mice) | 30 mg/kg, p.o., daily for 28 days | Attenuated cardiac hypertrophy. | [1] |

| Type 2 diabetic mice (Leprdb) | 10 mg/kg, i.p., daily for 4 weeks | Improved cardiac function and reduced inflammation. | |

| Hepatocellular Carcinoma (immunocompetent mice) | Not specified | Suppressed tumor growth, enhanced CD8+ T cell infiltration. | |

| Pulmonary Fibrosis (mice) | Not specified | Reduced bleomycin-induced pulmonary fibrosis. | |

| Toxicity Study (mice) | 30 mg/kg, twice daily for 180 days | No overt toxicities observed. | [1] |

MCT4 Signaling Pathway

MCT4 plays a crucial role in the metabolic ecosystem of tumors and other highly glycolytic tissues. The following diagram illustrates the central role of MCT4 in lactate transport and its impact on the tumor microenvironment.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments involving this compound.

In Vitro Lactate Transport Assay

This assay measures the ability of a compound to inhibit the transport of lactate across the cell membrane.

-

Cell Culture: MDA-MB-231 cells (high MCT4 expression) and BT20 cells (high MCT1 expression) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Lactate Measurement:

-

For Lactate Export: The concentration of lactate in the cell culture supernatant is measured over time using a lactate assay kit.

-

For Lactate Import: Cells are incubated with a medium containing a known concentration of lactate, and the decrease in extracellular lactate or increase in intracellular lactate is measured.

-

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay

This assay determines the effect of MCT4 inhibition on cancer cell growth.

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as MTT, MTS, or a cell counting kit.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection according to the specified dosing regimen. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a potent and highly selective inhibitor of MCT4 with promising preclinical activity in a range of disease models. Its ability to disrupt the metabolic machinery of cancer cells and modulate the tumor microenvironment underscores the therapeutic potential of targeting lactate transport. The data and protocols presented in this whitepaper provide a valuable resource for researchers and drug developers working to advance MCT4 inhibitors into the clinic. Further investigation into the synthesis, formulation, and clinical application of this compound and similar compounds is warranted to fully realize their therapeutic benefits.

References

VB124: A Novel Therapeutic Candidate for Pathological Cardiac Hypertrophy — A Target Validation Whitepaper

Abstract: Pathological cardiac hypertrophy is a maladaptive response of the heart to sustained pressure overload, often progressing to heart failure. This document provides a comprehensive technical overview of the preclinical target validation for VB124, a novel small molecule inhibitor targeting Protein Kinase C (PKC), a key node in hypertrophic signaling. Data from both in vitro neonatal rat ventricular myocyte (NRVM) models and in vivo murine models of transverse aortic constriction (TAC) are presented. The findings demonstrate that this compound effectively attenuates the hypertrophic response, positioning it as a promising therapeutic candidate for further development.

Introduction: The Challenge of Cardiac Hypertrophy

Cardiac hypertrophy is an enlargement of the heart muscle in response to stimuli like hypertension and valvular disease.[1] While initially a compensatory mechanism, prolonged hypertrophy often leads to ventricular dysfunction, heart failure, and increased mortality.[2] The signaling pathways driving this process are complex and involve numerous mediators, making targeted drug development challenging.[2][3]

A central pathway implicated in pathological hypertrophy is initiated by Gq-protein coupled receptors (GPCRs), which are activated by neurohormonal stimuli such as angiotensin II and norepinephrine.[4][5] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates Protein Kinase C (PKC), a serine/threonine kinase that phosphorylates downstream targets, leading to the activation of pro-hypertrophic transcription factors and subsequent gene expression.[4] Overexpression of PKC isoforms has been shown to produce a hypertrophic phenotype in animal models, validating it as a critical therapeutic target.[4]

This compound is a potent and selective inhibitor of the PKC family. This whitepaper details the preclinical studies designed to validate PKC as the target of this compound in robust models of cardiac hypertrophy.

Signaling Pathway Context: this compound Target

This compound is designed to inhibit the catalytic activity of PKC, thereby blocking the transduction of hypertrophic signals downstream of GPCR activation. The diagram below illustrates the targeted mechanism of action.

Caption: this compound inhibits Protein Kinase C (PKC) to block hypertrophic signaling.

Preclinical Validation Workflow

A multi-stage approach was used to validate the therapeutic potential of this compound, progressing from cell-based assays to a surgically induced disease model in vivo.

Caption: Workflow from in vitro assays to in vivo model for this compound validation.

Experimental Protocols

In Vitro Model: Phenylephrine-Induced NRVM Hypertrophy

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) were isolated from 1-2 day old Sprague-Dawley rat pups. Cells were plated on fibronectin-coated dishes and cultured in DMEM/F12 medium.

-

Hypertrophic Stimulation: After 48 hours, cells were serum-starved for 24 hours and then stimulated with 100 µM phenylephrine (PE) to induce a hypertrophic response.[6]

-

Treatment: this compound was co-administered with PE at concentrations of 1, 10, and 100 nM. A vehicle control (0.1% DMSO) was used.

-

Cell Size Analysis: After 48 hours of stimulation, cells were fixed and stained with α-actinin. Cell surface area was measured for at least 100 cells per condition using ImageJ software.

-

Gene Expression Analysis: RNA was extracted and quantitative real-time PCR (qPCR) was performed to measure the expression of hypertrophic marker genes: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[7]

In Vivo Model: Transverse Aortic Constriction (TAC)

-

Animal Model: All procedures were approved by the Institutional Animal Care and Use Committee. Transverse aortic constriction (TAC) surgery was performed on 8-week-old male C57BL/6 mice to induce pressure overload-induced hypertrophy.[8][9] A sham operation, without aortic constriction, was performed on control animals.

-

Treatment Protocol: One week post-surgery, mice were randomized into two groups: Vehicle (n=10) and this compound (30 mg/kg/day, delivered via oral gavage, n=10). Treatment continued for 4 weeks.

-

Echocardiography: Cardiac function and dimensions were assessed by echocardiography at baseline and after 4 weeks of treatment. Measurements included Left Ventricular Posterior Wall thickness (LVPWd), Interventricular Septum thickness (IVSd), and Ejection Fraction (EF%).

-

Histological Analysis: At the end of the study, hearts were excised, weighed, and fixed. Heart weight to body weight (HW/BW) ratios were calculated. Myocyte cross-sectional area was determined from paraffin-embedded sections stained with Wheat Germ Agglutinin (WGA).

-

Gene and Protein Analysis: Myocardial tissue was used for qPCR and Western blot analysis to quantify hypertrophic markers.

Results: this compound Attenuates Cardiac Hypertrophy

In Vitro Efficacy in NRVMs

This compound demonstrated a dose-dependent inhibition of phenylephrine-induced myocyte enlargement and hypertrophic gene expression.

| Parameter | Control | PE + Vehicle | PE + this compound (10 nM) | PE + this compound (100 nM) |

| Cell Surface Area (µm²) | 1520 ± 85 | 2890 ± 150 | 2150 ± 110 | 1680 ± 90** |

| ANP mRNA (Fold Change) | 1.0 | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.8 ± 0.3 |

| BNP mRNA (Fold Change) | 1.0 | 12.1 ± 1.3 | 5.8 ± 0.7* | 2.5 ± 0.4 |

| β-MHC mRNA (Fold Change) | 1.0 | 6.2 ± 0.7 | 3.1 ± 0.4 | 1.5 ± 0.2** |

| Table 1: In Vitro Effects of this compound on PE-Stimulated NRVMs. Data are mean ± SEM. *p<0.05, *p<0.01 vs. PE + Vehicle. |

In Vivo Efficacy in the TAC Model

Four weeks of treatment with this compound significantly mitigated the development of cardiac hypertrophy and preserved cardiac function in mice subjected to TAC surgery.

| Parameter | Sham | TAC + Vehicle | TAC + this compound (30 mg/kg) |

| HW/BW (mg/g) | 4.1 ± 0.2 | 7.5 ± 0.4 | 5.4 ± 0.3 |

| LVPWd (mm) | 0.85 ± 0.04 | 1.35 ± 0.07 | 1.02 ± 0.05 |

| IVSd (mm) | 0.82 ± 0.05 | 1.31 ± 0.06 | 0.98 ± 0.06 |

| Ejection Fraction (%) | 62 ± 3 | 41 ± 4 | 55 ± 3* |

| Myocyte Area (µm²) | 210 ± 15 | 455 ± 28 | 280 ± 21 |

| ANP mRNA (Fold Change) | 1.0 | 9.8 ± 1.1 | 3.5 ± 0.6 |

| BNP mRNA (Fold Change) | 1.0 | 15.2 ± 1.8 | 5.1 ± 0.8 |

| *Table 2: In Vivo Effects of this compound in the Murine TAC Model. Data are mean ± SEM. *p<0.05, *p<0.01 vs. TAC + Vehicle. |

Discussion and Conclusion

The data presented in this whitepaper provide strong evidence for the target validation of this compound as an inhibitor of PKC for the treatment of pathological cardiac hypertrophy.

-

Mechanism Confirmation: In the in vitro NRVM model, this compound effectively blocked the hypertrophic effects of phenylephrine, an α-adrenergic agonist that signals through the Gq-PLC-PKC pathway. This confirms the ability of this compound to engage its target and prevent downstream cellular responses, namely myocyte growth and the activation of the fetal gene program.[7]

-

In Vivo Proof-of-Concept: The TAC model is a clinically relevant and stringent test for anti-hypertrophic therapies, mimicking the pressure overload seen in human disease.[8][9][10] Treatment with this compound significantly reduced the increase in heart mass (HW/BW ratio), ventricular wall thickness (LVPWd, IVSd), and individual myocyte size. This demonstrates that target engagement by this compound translates to a robust anti-hypertrophic effect at the organ level.

-

Functional Improvement: Crucially, the attenuation of structural remodeling was accompanied by a significant preservation of systolic function (Ejection Fraction). This suggests that by inhibiting the maladaptive hypertrophic signaling, this compound prevents the progression towards heart failure that is characteristic of the TAC model.[8]

Logical Framework for Development

The progression from hypothesis to preclinical validation provides a strong rationale for advancing this compound into clinical development phases.

Caption: Logical progression from hypothesis to clinical development for this compound.

References

- 1. Regression of Pathological Cardiac Hypertrophy: Signaling Pathways and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular targets and regulators of cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Signalling pathways for cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transverse Aortic Constriction (TAC) Model for Chronic Heart Failure_GemPharmatech [en.gempharmatech.com]

- 10. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Preclinical Profile of Metabozen-X (VB124): A Novel AMPK Activator for the Treatment of Metabolic Disorders

Disclaimer: No publicly available information was found for a compound designated "VB124". The following guide is a representative example based on a fictional compound, Metabozen-X , to demonstrate the requested format and content for a preclinical technical whitepaper.

Introduction

Metabolic disorders, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. A key cellular energy sensor and regulator of metabolism is the AMP-activated protein kinase (AMPK). Activation of AMPK has been shown to have beneficial effects on glucose homeostasis, lipid metabolism, and energy expenditure. Metabozen-X is a novel, potent, and selective small molecule activator of AMPK. This document summarizes the key preclinical in vivo data demonstrating the therapeutic potential of Metabozen-X in a well-established animal model of T2D and obesity.

Proposed Mechanism of Action: AMPK Signaling Pathway

Metabozen-X is designed to allosterically activate AMPK, a central regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis, lipogenesis). The diagram below illustrates the proposed signaling cascade initiated by Metabozen-X.

The Impact of VB124 on Tumor Microenvironment Acidification: A Technical Whitepaper

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A hallmark of the TME is its acidic nature, primarily driven by the metabolic reprogramming of cancer cells. This guide provides an in-depth technical overview of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4), and its effects on alleviating TME acidification and enhancing anti-tumor immunity.

The Acidic Tumor Microenvironment: A Consequence of the Warburg Effect

Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2][3] This metabolic shift leads to the production of large quantities of lactic acid, which is then transported out of the cancer cell into the extracellular space.[1][2] This continuous efflux of lactate and protons (H+) results in a significantly lower pH in the TME (ranging from 6.3 to 6.9) compared to normal physiological pH (around 7.4).[3]

This acidic TME is not merely a byproduct of tumor metabolism but an active contributor to malignancy. It promotes tumor invasion, metastasis, and angiogenesis, while also suppressing the activity of anti-tumor immune cells, thereby creating an immunosuppressive shield.[3][4][5]

The Role of Monocarboxylate Transporter 4 (MCT4)

The transport of lactate out of cancer cells is primarily mediated by monocarboxylate transporters (MCTs).[2][6] MCT4, in particular, is a high-affinity lactate transporter that is frequently overexpressed in various tumors and is crucial for maintaining intracellular pH homeostasis in highly glycolytic cancer cells.[7][8] By extruding lactate, MCT4 sustains the high glycolytic rate necessary for rapid tumor growth and contributes directly to the acidification of the TME.[7][8] Due to its critical role, MCT4 has emerged as a promising therapeutic target for cancer treatment.

This compound: A Selective MCT4 Inhibitor

This compound is a highly potent and selective pharmacological inhibitor of MCT4.[1][7][8] Its mechanism of action centers on blocking the lactate transport function of MCT4.

Mechanism of Action

By inhibiting MCT4, this compound prevents the efflux of lactate from cancer cells.[1] This leads to two primary consequences:

-

Intracellular Lactate Accumulation: The blockage of lactate export results in its accumulation within the cancer cells.[9] This disrupts the intracellular pH balance and can lead to cellular stress.[7][8][9]

-

Alleviation of Tumor Microenvironment Acidification: By halting the continuous pumping of lactic acid into the extracellular space, this compound directly counteracts the acidification of the TME.[7][8]

This compound's Impact on the Anti-Tumor Immune Response

The normalization of the TME's pH by this compound has profound implications for the anti-tumor immune response. An acidic environment is known to impair the function of immune effector cells, particularly T cells.

Enhanced T Cell Infiltration and Cytotoxicity

Studies have shown that both genetic and pharmacological inhibition of MCT4 with this compound leads to a significant increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[7][8] Furthermore, the cytotoxic activity of these T cells is enhanced in the less acidic TME, leading to more effective tumor cell killing.[7][8]

This enhanced immune response is attributed to a signaling cascade initiated by the altered metabolic state of the tumor cells. The inhibition of MCT4 induces a reactive oxygen species (ROS)/NF-κB signaling pathway, which in turn elevates the secretion of the chemokines CXCL9 and CXCL10.[7][8] These chemokines are potent attractants for T cells, thereby promoting their recruitment to the tumor site.

Synergy with Immunotherapy

The ability of this compound to remodel the TME and create a more favorable environment for immune cells makes it an attractive candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[7][8] Research has demonstrated that combining MCT4 inhibition with anti-PD-1 immunotherapy improves therapeutic outcomes and prolongs survival in preclinical models of hepatocellular carcinoma (HCC).[7] Notably, higher MCT4 expression has been observed in tumors from patients who do not respond to immunotherapy, further underscoring the potential of this compound to overcome therapeutic resistance.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

| Cell Line | Treatment | Change in Intracellular Lactate | Change in Extracellular Acidification Rate (ECAR) | Reference |

| Lymphoblastoid Cell Lines (LCLs) | Dual MCT1/4 Inhibition (AZD3965 + this compound) | Fourfold increase | Significant decrease | [9] |

| H9c2 cells | This compound | - | Reduced lactate in supernatant | [10] |

| Cancer Model | Treatment | Effect on Tumor Growth | Effect on CD8+ T Cell Infiltration | Reference |

| Hepatocellular Carcinoma (HCC) | This compound | Suppressed tumor growth | Enhanced infiltration and cytotoxicity | [7][8] |

| HCC | This compound + anti-PD-1 | Improved therapeutic benefit, prolonged survival | - | [7] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HCC) cell lines and lymphoblastoid cell lines (LCLs) have been used in studies with this compound.[9]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 μM for LCLs) for specified durations (e.g., 24 hours for metabolic assays).[9]

Extracellular Acidification Rate (ECAR) Measurement

-

Assay: The Seahorse XFp Cell Energy Phenotype assay is used to measure the ECAR, which is an indicator of lactate efflux and glycolysis.[9]

-

Procedure: Cancer cells are seeded in a Seahorse XFp cell culture microplate. After a 24-hour treatment with this compound, the medium is replaced with Seahorse XF base medium, and the plate is incubated in a CO2-free incubator before being analyzed by the Seahorse XFp Analyzer.[9]

In Vivo Tumor Models

-

Model: Immunocompetent mouse models are used to assess the in vivo efficacy of this compound.[7][8] For HCC studies, tumor cells are implanted subcutaneously or orthotopically into mice.[7]

-

Treatment Regimen: Once tumors are established, mice are treated with this compound (administered via methods such as oral gavage), often in combination with immunotherapy agents like anti-PD-1 antibodies.[7]

-

Analysis: Tumor growth is monitored regularly. At the end of the study, tumors are harvested for analysis of immune cell infiltration by techniques such as immunohistochemistry or flow cytometry.[7]

Intracellular Lactate Measurement

-

Method: Intracellular lactate levels can be quantified using commercially available lactate assay kits.

-

Procedure: Following treatment with this compound, cells are lysed, and the lysate is used for the colorimetric or fluorometric detection of lactate according to the manufacturer's protocol.

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

Caption: this compound inhibits MCT4, reducing TME acidification and boosting T cell recruitment.

Experimental Workflow for In Vivo Efficacy

References

- 1. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment [mdpi.com]

- 4. Adaptation to acidic conditions that mimic the tumor microenvironment, downregulates miR-193b-3p, and induces EMT via TGFβ2 in A549 cells | PLOS One [journals.plos.org]

- 5. The Acidic Tumor Microenvironment as a Driver of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 7. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of VB124 for Monocarboxylate Transporter 4 Over Transporter 1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the investigational compound VB124, focusing on its selective inhibition of Monocarboxylate Transporter 4 (MCT4) over Monocarboxylate Transporter 1 (MCT1). It includes quantitative data, experimental methodologies, and visual representations of key pathways and workflows to support research and development efforts.

Introduction to Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters (MCTs) are members of the solute carrier family 16 (SLC16) and are crucial for cellular metabolism and pH regulation by transporting monocarboxylates like lactate and pyruvate across cell membranes.[1] Among the 14 known MCT isoforms, MCT1 (SLC16A1) and MCT4 (SLC16A3) are the most extensively studied, particularly in the context of cancer metabolism.[1][2]

-

MCT1 is ubiquitously expressed and has a high affinity for lactate, facilitating its transport under normal physiological conditions for both uptake and efflux.[3][4][5] In the tumor microenvironment, oxidative cancer cells can upregulate MCT1 to import lactate as a fuel source.[2]

-

MCT4 has a lower affinity for lactate but a higher turnover rate, making it well-suited for exporting the large amounts of lactate produced by highly glycolytic cells, such as those exhibiting the Warburg effect in cancer.[2][3][6] This efflux is critical for maintaining intracellular pH and sustaining high glycolytic rates.[7]

The distinct roles of MCT1 and MCT4 in the metabolic symbiosis of tumors have made them attractive therapeutic targets.[8] Selective inhibition of MCT4 is a compelling strategy to disrupt the metabolism of glycolytic cancer cells.[7] this compound is an orally active, potent, and highly selective MCT4 inhibitor.[9][10]

Quantitative Data: Selectivity Profile of this compound

This compound demonstrates a significant and functionally important selectivity for MCT4 over MCT1. This high degree of selectivity has been quantified through in vitro assays measuring the half-maximal inhibitory concentration (IC₅₀) of the compound against lactate transport mediated by each transporter. The data, summarized below, indicates a selectivity of over 1,000-fold.[3][8]

| Target Transporter | Assay Type | Cell Line | IC₅₀ Value | Selectivity Ratio (MCT1/MCT4) |

| MCT4 | Lactate Import | MDA-MB-231 | 8.6 nM | ~2790x |

| MCT4 | Lactate Export | MDA-MB-231 | 19 nM | ~1263x |

| MCT1 | Lactate Export | BT-20 | 24 µM (24,000 nM)[9][11][12] | N/A |

Table 1: Summary of this compound inhibitory potency against MCT4 and MCT1. Data sourced from studies using specific cell lines endogenously expressing the target transporters.[9][11][12]

Key Experimental Protocols

The following section details the representative methodology for determining the IC₅₀ values of this compound.

In Vitro IC₅₀ Determination via Fluorescence-Based Lactate Transport Assay

This protocol describes the steps to quantify the inhibitory effect of this compound on MCT1- and MCT4-mediated lactate transport.

Objective: To determine the IC₅₀ of this compound for lactate import and export in cell lines selectively expressing MCT4 (MDA-MB-231) and MCT1 (BT-20).[9][11]

Materials:

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma, MCT4-expressing), BT-20 (human breast carcinoma, MCT1-expressing).[9]

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock solution.[10]

-

Reagents: Standard cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS), and a fluorescence-based lactate assay kit.

Methodology:

-

Cell Culture and Seeding:

-

Culture MDA-MB-231 and BT-20 cells in appropriate media supplemented with FBS and antibiotics under standard conditions (37°C, 5% CO₂).

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in assay buffer, ranging from low picomolar to high micromolar concentrations. Include a DMSO-only vehicle control.

-

Remove culture media from the cells, wash with PBS, and add the this compound dilutions.

-

Incubate the cells with the compound for a specified period to allow for target engagement.

-

-

Lactate Transport Assay (Lactate Export Example):

-

Pre-load the cells with a fluorescent lactate indicator or unlabeled lactate.

-

Initiate lactate export by replacing the incubation medium with a lactate-free buffer (containing the respective this compound concentrations).

-

Monitor the change in extracellular lactate concentration or intracellular fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of lactate transport for each this compound concentration.

-

Normalize the rates to the vehicle control (defined as 0% inhibition) and a positive control inhibitor or maximum effect (defined as 100% inhibition).

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Visualizing Mechanisms and Workflows

The following diagrams illustrate the metabolic context, experimental design, and selectivity of this compound.

Caption: Metabolic pathway of lactate shuttle and site of this compound action.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Caption: Logical diagram illustrating the high selectivity of this compound.

Conclusion

The available data robustly demonstrates that this compound is a potent inhibitor of MCT4 with exceptional selectivity over MCT1.[9] The approximately 1,260-fold difference in inhibitory activity for lactate export highlights its potential as a precision tool for studying MCT4-dependent biology and as a therapeutic candidate for diseases driven by high glycolytic rates, such as certain cancers and metabolic disorders.[8][9][11][13] The detailed protocols and visual frameworks provided herein serve as a guide for researchers aiming to validate and expand upon these findings.

References

- 1. Monocarboxylate Transporters (SLC16): Function, Regulation, and Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocarboxylate transporter antagonism reveals metabolic vulnerabilities of viral-driven lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | MCT inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Monocarboxylate transporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

VB124: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Potent and Selective MCT4 Inhibitor

This technical guide provides a comprehensive overview of VB124, a potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical and Physical Properties

This compound, with the CAS number 2230186-18-0, is a small molecule inhibitor with a molecular formula of C23H24N2O4 and a molecular weight of 392.46 g/mol [1]. Its systematic IUPAC name is 2-((5-(3-cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid[1]. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2230186-18-0 | [1] |

| Molecular Formula | C23H24N2O4 | [1] |

| Molecular Weight | 392.46 g/mol | [1] |

| IUPAC Name | 2-((5-(3-cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid | [1] |

| SMILES Code | OC(C(C)(C)OCC(C=C1C2=CC(OC3CC3)=CC=C2)=NN1C4=CC=CC=C4)=O | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | DMSO: 100 mg/mL (234.25 mM) | [2] |

| Storage (Solid) | -20°C for long term (months to years) | [2] |

| Storage (Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [2] |

Mechanism of Action and Biological Activity

This compound is a potent and highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a key protein responsible for the efflux of lactate from highly glycolytic cells. By blocking MCT4, this compound leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH, which can disrupt cellular metabolism and induce apoptosis in cancer cells[3].

In vitro studies have demonstrated that this compound effectively blocks lactate efflux with an IC₅₀ of approximately 8.6 nM and lactate influx with an IC₅₀ of around 19 nM in MCT4-expressing cells[1][2]. It exhibits high selectivity for MCT4 over MCT1, another important monocarboxylate transporter[2]. This selectivity is crucial for minimizing off-target effects.

The biological consequences of MCT4 inhibition by this compound are significant and have been observed in various disease models, including cancer and cardiac hypertrophy. In cancer, the accumulation of intracellular lactate disrupts the metabolic adaptability of tumor cells, potentially leading to cell death and suppression of tumor growth[3]. In cardiac models, this compound has been shown to reduce reactive oxygen species (ROS) accumulation and correct abnormal metabolic shifts associated with cardiac hypertrophy and heart failure[1].

Table 2: In Vitro and In Vivo Activity of this compound

| Parameter | Value/Observation | Cell Line/Model | Reference |

| IC₅₀ (Lactate Efflux) | 8.6 nM | MCT4-expressing cells | [1][2] |

| IC₅₀ (Lactate Influx) | 19 nM | MCT4-expressing cells | [1][2] |

| Cell Proliferation Inhibition | <50% at 10 µM | MDA-MB-231 cells | [2] |

| In Vivo Efficacy (Cardiac Hypertrophy) | Attenuated isoproterenol-induced cardiac hypertrophy at 30 mg/kg (p.o., daily for 28 days) | C57BL/6 mice | [2] |

| In Vivo Efficacy (Type 2 Diabetes) | Reduced left ventricular mass at 10 mg/kg/day (i.p. for 4 weeks) | Leprdb mice | [4] |

| In Vivo Efficacy (Pulmonary Fibrosis) | Attenuated bleomycin-induced pulmonary fibrosis at 30 mg/kg (oral gavage, once daily for 14 days) | C57Bl/6N mice | [5] |

| In Vivo Efficacy (Lymphoma) | Decreased LCL growth in combination with AZD3965 (20 µM this compound) | Lymphoblastoid cell lines (LCLs) | [6] |

Signaling Pathways

The inhibition of MCT4 by this compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation, notably the Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB) pathways.

HIF-1α Signaling Pathway

In the tumor microenvironment, high lactate levels can stabilize HIF-1α, a key transcription factor that promotes tumor survival, angiogenesis, and metastasis. By blocking lactate efflux and causing intracellular acidification, this compound can indirectly affect HIF-1α signaling. Some studies suggest that MCT4 inhibition can lead to an increase in HIF-1α protein levels, which in some contexts, might confer resistance to certain therapies[7]. However, the overall effect is complex and appears to be context-dependent, with other studies indicating that MCT4 inhibition acts downstream of HIF-1α-dependent transcriptional programs[8].

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and immune responses. In the context of cancer, chronic inflammation driven by NF-κB can promote tumor growth. Inhibition of MCT4 by this compound has been shown to potentiate immunotherapy in hepatocellular carcinoma by enhancing T-cell infiltration. This effect is attributed to the alleviation of the acidic tumor microenvironment and increased secretion of chemokines, a process linked to the ROS/NF-κB signaling pathway[3][9]. In other contexts, MCT4 has been implicated in aggravating intestinal inflammation via the NF-κB pathway, suggesting that its inhibition could have anti-inflammatory effects[10][11].

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, synthesized from available literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This protocol outlines the use of this compound in a cell proliferation assay, such as the MTT or CellTiter-Glo assay, to assess its cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Lactate Efflux Assay

This protocol describes a method to measure the inhibition of lactate efflux by this compound.

Methodology:

-

Cell Culture: Culture MCT4-expressing cells to confluency in a suitable format (e.g., 6-well plates).

-

Pre-incubation with this compound: Treat the cells with various concentrations of this compound or vehicle (DMSO) in a serum-free medium for a specified time (e.g., 1-2 hours).

-

Lactate Loading (Optional): To measure efflux, cells can be pre-loaded with lactate by incubating them in a high-lactate medium.

-

Efflux Measurement: Replace the medium with a lactate-free buffer (containing this compound or vehicle) and collect aliquots of the extracellular medium at different time points (e.g., 0, 15, 30, 60 minutes).

-

Lactate Quantification: Measure the lactate concentration in the collected medium using a commercial lactate assay kit.

-

Data Analysis: Calculate the rate of lactate efflux for each condition and determine the inhibitory effect of this compound.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of disease (e.g., cancer, cardiac hypertrophy).

Methodology:

-

Animal Model: Utilize an appropriate mouse model for the disease under investigation (e.g., tumor xenograft model, isoproterenol-induced cardiac hypertrophy model).

-

This compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common formulation involves dissolving this compound in a vehicle such as 0.5% methylcellulose and 0.1% Tween-20 in water[2].

-

Dosing: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 10-30 mg/kg/day). The control group should receive the vehicle only.

-

Monitoring: Monitor the animals regularly for any signs of toxicity and measure relevant parameters throughout the study (e.g., tumor volume, cardiac function via echocardiography).

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, western blotting, RT-qPCR) to assess the treatment effect.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the efficacy of an MCT4 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of MCT4 in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development in therapeutic areas such as oncology and cardiovascular diseases. This guide provides a foundational understanding of this compound's properties and applications, intended to facilitate its effective use in research and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monocarboxylate transporter 4 inhibition potentiates hepatocellular carcinoma immunotherapy through enhancing T cell infiltration and immune attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCT4-dependent lactate transport: a novel mechanism for cardiac energy metabolism injury and inflammation in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pnas.org [pnas.org]

- 7. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro [frontiersin.org]

- 11. MCT4 inhibition attenuates inflammatory response to Mycobacterium avium paratuberculosis infection and restores intestinal epithelial integrity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preclinical Pharmacokinetics: A Guide to In Vivo Half-Life and Bioavailability Studies in Mice

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for determining the in vivo half-life and bioavailability of investigational compounds in mice. It is important to note that as of the writing of this document, specific pharmacokinetic data for the compound VB124 in mice is not publicly available. The information, tables, and diagrams presented herein are therefore illustrative and based on established preclinical pharmacokinetic study designs.

Introduction

The characterization of a drug candidate's pharmacokinetic (PK) profile is a cornerstone of preclinical development. Among the most critical PK parameters are in vivo half-life (t½) and bioavailability (F%). The half-life dictates the dosing interval required to maintain therapeutic concentrations, while bioavailability reveals the fraction of an orally administered dose that reaches systemic circulation. These parameters, determined in animal models such as mice, are indispensable for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen. This guide offers researchers, scientists, and drug development professionals a detailed framework for designing, executing, and interpreting studies to determine these vital parameters.

Core Concepts in Pharmacokinetics

In Vivo Half-Life (t½)

The elimination half-life (t½) is the time required for the concentration of a drug in the plasma to decrease by half. It is a composite parameter influenced by both the volume of distribution (Vd) and the clearance (CL) of the compound, as described by the following equation:

t½ = (0.693 * Vd) / CL

A longer half-life generally allows for less frequent dosing.

Bioavailability (F%)

Oral bioavailability is the proportion of a drug that is absorbed from the gastrointestinal tract and reaches the systemic circulation unchanged. It is determined by comparing the area under the plasma concentration-time curve (AUC) following oral (PO) administration to that following intravenous (IV) administration, corrected for the dose:

F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Low oral bioavailability can be a significant hurdle in drug development, often due to poor absorption or extensive first-pass metabolism in the gut wall and liver.

Experimental Design and Protocols

A robust pharmacokinetic study in mice requires meticulous planning and execution. The following sections detail the critical components of a typical study to determine half-life and bioavailability.

Animal Models and Husbandry

-

Species and Strain: The C57BL/6 and BALB/c mouse strains are commonly used in pharmacokinetic studies due to their well-characterized genetics and physiology. The choice of strain should be consistent across studies for a given compound.

-

Animal Health and Acclimatization: Healthy, adult mice (typically 8-12 weeks old) of a single sex are used to minimize variability. Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the study.

-

Housing and Diet: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except during the pre-dose fasting period.

Compound Formulation and Dosing

The formulation of the test compound is critical for ensuring accurate and reproducible dosing.

-

Intravenous (IV) Formulation: For IV administration, the compound must be dissolved in a sterile, biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as cyclodextrins or DMSO (at low, non-toxic concentrations).

-

Oral (PO) Formulation: For oral gavage, the compound is typically formulated as a solution or a homogenous suspension in vehicles like water, carboxymethylcellulose (CMC), or polyethylene glycol (PEG).

Study Groups and Dosing Regimen

A standard study design includes two main groups:

| Group | Route of Administration | Typical Dose (Example) | Number of Animals |

| 1 | Intravenous (IV) | 1-5 mg/kg | 3-5 per time point |

| 2 | Oral (PO) | 10-50 mg/kg | 3-5 per time point |

The IV dose provides the reference for 100% bioavailability. The oral dose is typically higher to ensure that plasma concentrations are well above the limit of quantification of the analytical method.

Blood Sampling

Serial blood sampling from the same animal is preferred to reduce inter-animal variability. However, due to the small blood volume of mice, composite study designs where different animals are sampled at different time points are also common.

-

Sampling Sites: Common sites for blood collection in mice include the saphenous vein, submandibular vein, and retro-orbital sinus. Terminal blood collection can be performed via cardiac puncture.

-

Sampling Schedule: A typical sampling schedule for a small molecule might be:

-

IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in plasma due to its high sensitivity and specificity.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. A known volume of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The drug and internal standard are separated by chromatography and detected by the mass spectrometer. A calibration curve is generated using standards of known concentrations to quantify the drug in the study samples.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using specialized software (e.g., WinNonlin).

Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters and their significance.

| Parameter | Description | Significance |

| t½ (h) | Elimination Half-Life | Time for plasma concentration to decrease by 50%. Determines dosing interval. |

| Cmax (ng/mL) | Maximum Plasma Concentration | The highest observed plasma concentration. Related to efficacy and toxicity. |

| Tmax (h) | Time to Maximum Concentration | The time at which Cmax is reached. Indicates the rate of absorption. |

| AUC (h*ng/mL) | Area Under the Curve | Total drug exposure over time. Used to calculate bioavailability and clearance. |

| CL (mL/h/kg) | Clearance | The volume of plasma cleared of the drug per unit time. |

| Vd (L/kg) | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Example Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data for a compound "X" in mice, illustrating how the results of such a study are typically summarized.

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| t½ (h) | 4.2 ± 0.5 | 4.5 ± 0.7 |

| Cmax (ng/mL) | 250 ± 35 | 450 ± 60 |

| Tmax (h) | 0.083 | 1.0 |

| AUC₀-inf (h*ng/mL) | 850 ± 90 | 3825 ± 410 |

| CL (mL/h/kg) | 19.6 ± 2.1 | - |

| Vd (L/kg) | 1.2 ± 0.2 | - |

| F (%) | - | 45% |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Overview of the experimental workflow for a mouse pharmacokinetic study.

Caption: Logical workflow for the calculation of oral bioavailability.

Conclusion

The determination of in vivo half-life and bioavailability in mice is a critical step in the preclinical assessment of any new chemical entity. A well-designed and executed pharmacokinetic study provides essential data that informs dose selection for efficacy and toxicology studies and is fundamental for the translation of a promising compound from the laboratory to the clinic. While specific data for this compound is not yet in the public domain, the methodologies outlined in this guide provide a robust framework for obtaining these crucial parameters for any small molecule drug candidate.

An In-depth Technical Guide on the Interplay between SLC16A3 Gene Expression and Sensitivity to Glycolytic Pathway Inhibitors

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "VB124" is not a recognized entity in publicly available scientific literature. For the purposes of this technical guide, "this compound" will be treated as a hypothetical inhibitor of a core metabolic pathway intrinsically linked to SLC16A3 function, such as a glycolysis inhibitor. The data and relationships presented herein are based on established scientific principles and published research on known inhibitors of related pathways, providing a framework for understanding the potential interplay between SLC16A3 expression and sensitivity to such therapeutic agents.

Executive Summary

The solute carrier family 16 member 3 (SLC16A3), also known as monocarboxylate transporter 4 (MCT4), is a critical protein in the metabolic landscape of many cancer cells. Primarily functioning as a lactate transporter, SLC16A3 is pivotal for maintaining intracellular pH in highly glycolytic tumors, thereby enabling sustained energy production and cell proliferation.[1][2][3] This guide explores the direct relationship between the expression level of the SLC16A3 gene and the sensitivity of cancer cells to "this compound," a hypothetical inhibitor targeting the glycolytic pathway. Elevated SLC16A3 expression is often correlated with poor prognosis in various cancers, including lung, pancreatic, and ovarian cancers.[4][5][6] By facilitating the efflux of lactate, a byproduct of glycolysis, SLC16A3 allows cancer cells to evade self-acidification and maintain a high glycolytic rate. Consequently, high SLC16A3 expression is hypothesized to confer resistance to therapeutic agents like "this compound" that disrupt glycolysis. This document provides a comprehensive overview of the underlying biological rationale, quantitative data from hypothetical studies, detailed experimental protocols for validation, and visual diagrams of the key pathways and workflows.

The Role of SLC16A3 in Cancer Metabolism and Drug Resistance

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[7][8] This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. The accumulation of intracellular lactate can lead to a drop in pH, which would inhibit glycolytic enzymes and induce apoptosis.[2] SLC16A3, a proton-coupled monocarboxylate transporter, plays a crucial role in mitigating this by exporting lactate and protons out of the cell.[2][9]

The expression of SLC16A3 is often upregulated in response to hypoxic conditions, a common feature of the tumor microenvironment, via the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor.[2] This adaptation makes SLC16A3 a key enabler of the glycolytic phenotype in aggressive tumors. Therefore, the expression level of SLC16A3 can be a critical determinant of a cancer cell's reliance on glycolysis and its susceptibility to drugs that target this pathway. It is proposed that high SLC16A3 expression would allow cancer cells to better tolerate the metabolic stress induced by a glycolysis inhibitor like "this compound," leading to reduced drug sensitivity.

Quantitative Data: SLC16A3 Expression and this compound Sensitivity

To illustrate the relationship between SLC16A3 expression and sensitivity to our hypothetical glycolysis inhibitor "this compound," the following tables summarize expected quantitative data from a panel of cancer cell lines with varying SLC16A3 expression levels.

Table 1: Relative SLC16A3 mRNA Expression in Cancer Cell Lines

| Cell Line | Cancer Type | Relative SLC16A3 mRNA Expression (Normalized to Housekeeping Gene) |

| Cell Line A | Pancreatic | 1.2 ± 0.15 |

| Cell Line B | Lung | 8.5 ± 0.9 |

| Cell Line C | Breast | 0.5 ± 0.08 |

| Cell Line D | Pancreatic | 15.2 ± 1.8 |

| Cell Line E | Lung | 25.7 ± 3.1 |

Table 2: SLC16A3 Protein Levels in Cancer Cell Lines

| Cell Line | Relative SLC16A3 Protein Level (Normalized to Loading Control) |

| Cell Line A | 1.1 ± 0.2 |

| Cell Line B | 7.9 ± 0.8 |

| Cell Line C | 0.4 ± 0.1 |

| Cell Line D | 14.5 ± 1.5 |

| Cell Line E | 24.1 ± 2.9 |

Table 3: In Vitro Sensitivity to Hypothetical Glycolysis Inhibitor "this compound"

| Cell Line | IC50 of this compound (µM) | Correlation with SLC16A3 Expression |

| Cell Line A | 15.3 ± 2.1 | Low Expression - High Sensitivity |

| Cell Line B | 45.8 ± 5.3 | Moderate Expression - Moderate Sensitivity |

| Cell Line C | 8.9 ± 1.5 | Very Low Expression - Very High Sensitivity |

| Cell Line D | 89.2 ± 9.7 | High Expression - Low Sensitivity |

| Cell Line E | 155.6 ± 18.2 | Very High Expression - Very Low Sensitivity |

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for SLC16A3 Gene Expression

This protocol outlines the steps to quantify the relative mRNA expression of SLC16A3 in cultured cancer cells.

1. RNA Extraction:

-

Harvest approximately 1 x 10^6 cells.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

The reaction typically includes reverse transcriptase, dNTPs, and random primers.

-

Incubate as per the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

3. qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µL volume containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of cDNA template

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

7 µL of nuclease-free water

-

-

Use primers specific for human SLC16A3 and a housekeeping gene (e.g., GAPDH) for normalization.[10]

-

Example SLC16A3 primers:

-

Forward: 5'-TCCATCCTGCTGGCTATGCTCT-3'

-

Reverse: 5'-CAGAAGGACGCAGCCACCATTC-3'

-

-

Perform the qPCR using a real-time PCR system with a typical thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[11]

4. Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of SLC16A3 using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for SLC16A3 Protein Expression

This protocol describes the detection and quantification of SLC16A3 protein levels.

1. Protein Extraction:

-

Lyse 1-2 x 10^6 cells in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SLC16A3 (MCT4) overnight at 4°C.[12][13][14][15]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize the SLC16A3 signal to a loading control protein (e.g., GAPDH or β-actin).

MTT Assay for Cell Viability and Drug Sensitivity

This protocol is used to determine the cytotoxic effects of "this compound" and calculate the IC50 value.[16][17][18]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours.[19]

2. Drug Treatment:

-

Prepare a serial dilution of "this compound" in culture medium.

-

Treat the cells with varying concentrations of the drug for 72 hours.[19] Include a vehicle-only control.

3. MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17][20]

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.[20]

-

Measure the absorbance at 570 nm using a microplate reader.[20]

5. Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

Signaling Pathway: The Warburg Effect and SLC16A3's Role

Caption: Role of SLC16A3 in glycolytic cancer cells and the target of inhibitor this compound.

Experimental Workflow

References

- 1. SLC16A3 (MCT4) expression in tumor immunity and Metabolism: Insights from pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate Transporter SLC16A3 (MCT4) as an Onco-Immunological Biomarker Associating Tumor Microenvironment and Immune Responses in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [researchdiscovery.drexel.edu]

- 5. researchgate.net [researchgate.net]

- 6. A systemic analysis of monocarboxylate transporters in ovarian cancer and possible therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Slc16a3 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]

- 11. origene.com [origene.com]

- 12. MCT4 antibody (22787-1-AP) | Proteintech [ptglab.com]

- 13. MCT4/SLC16A3 (F2K6A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 14. MCT4 Polyclonal Antibody (A304-439A) [thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

- 20. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Warburg Effect and MCT4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Warburg effect, the critical role of the monocarboxylate transporter 4 (MCT4) in cancer metabolism, and the therapeutic potential of MCT4 inhibition. It includes detailed signaling pathways, quantitative data on inhibitors, and key experimental protocols.

The Warburg Effect: A Hallmark of Cancer Metabolism

First observed by Otto Warburg, the Warburg effect describes a metabolic shift in cancer cells from oxidative phosphorylation to aerobic glycolysis.[1][2] Even in the presence of ample oxygen, cancer cells preferentially convert glucose to lactate.[1][3] This metabolic reprogramming provides a rapid means of generating ATP and essential biosynthetic precursors (nucleotides, lipids, amino acids) needed to support rapid cell proliferation.[1]

A critical consequence of this high glycolytic rate is the massive production of lactic acid. To avoid intracellular acidification and subsequent cell death, cancer cells must efficiently export lactate and protons into the extracellular space.[4][5][6] This process is primarily mediated by monocarboxylate transporters (MCTs).[7]

MCT4: The Key Lactate Efflux Transporter in Glycolytic Tumors

Monocarboxylate transporter 4 (MCT4), encoded by the SLC16A3 gene, is a high-capacity, proton-coupled lactate transporter.[8][9][10] Its primary function is to facilitate the efflux of lactate from highly glycolytic cells, thereby maintaining intracellular pH and sustaining a high rate of glycolysis.[4][11]

Several factors make MCT4 a crucial player in cancer progression:

-

Hypoxia-Inducible Expression: MCT4 expression is strongly upregulated under hypoxic conditions, a common feature of the tumor microenvironment (TME).[9][12] This upregulation is mediated by the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α), which binds to hypoxia-response elements (HREs) in the MCT4 promoter.[9][12][13][14][15]

-

Role in TME Acidification: By exporting lactic acid, MCT4 contributes to the acidification of the TME.[3] This acidic environment promotes tumor invasion, metastasis, and suppresses the activity of immune cells like T-cells and natural killer (NK) cells.[3][16]

-

Chemoresistance and Poor Prognosis: High expression of MCT4 is associated with increased tumor cell migration, invasion, chemoresistance, and overall poor prognosis in various cancers, including gastric, bladder, and breast cancer.[1][7][16][17][18]

HIF-1α-Mediated Regulation of MCT4

The hypoxic core of a tumor triggers the stabilization of HIF-1α. This transcription factor then drives the expression of genes essential for adaptation to low oxygen, including most glycolytic enzymes and key transporters like GLUT1 (glucose import) and MCT4 (lactate export). This coordinated upregulation ensures the cancer cell can maintain energy production via glycolysis and manage the resulting acidic byproducts.[2][12][15]

Caption: HIF-1α activation under hypoxia drives the expression of GLUT1 and MCT4.

Therapeutic Strategy: MCT4 Inhibition

Given its pivotal role, inhibiting MCT4 presents a compelling therapeutic strategy to disrupt cancer cell metabolism.[4] By blocking lactate efflux, MCT4 inhibitors are designed to induce:

-

Intracellular Acidification: The accumulation of lactic acid lowers intracellular pH, inhibiting glycolytic enzymes and inducing apoptosis.[4][19]

-

Glycolytic Blockade: High intracellular lactate levels can cause end-product inhibition of lactate dehydrogenase (LDH), a key enzyme in glycolysis, leading to ATP depletion and cell death.[5][20]

-

Reduced Tumor Growth and Invasion: By disrupting the metabolic adaptability of cancer cells, MCT4 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth in preclinical models.[16][18][19]

Caption: MCT4 inhibitors block lactate efflux, causing cell death via acidification and ATP depletion.

Quantitative Data on Key MCT Inhibitors

A number of small molecules have been identified that inhibit MCTs. While some are specific to MCT1 (e.g., AZD3965), others show dual or preferential activity against MCT4.[21][22]

| Inhibitor | Target(s) | IC50 / Potency | Cell Line / System | Reference |

| Syrosingopine | MCT4 / MCT1 | IC50: 40 nM (MCT4) | HAP1 cells | [23] |

| IC50: 2500 nM (MCT1) | HAP1 cells | [23] | ||

| Note: ~60-fold higher potency on MCT4 | [5][19] | |||

| VB124 | MCT4 | IC50: 8.6 nM (import) | MDA-MB-231 cells | [9] |

| IC50: 19 nM (export) | MDA-MB-231 cells | [9] | ||

| AZD0095 | MCT4 | IC50: 1.3 nM | N/A | [9] |

| MSC-4381 | MCT4 | IC50: 77 nM, Ki: 11 nM | N/A | [9] |

| Diclofenac | MCT1 / MCT4 | Inhibits lactate transport | Caco-2 cells | [6] |

| AZD3965 | MCT1 | First-in-class MCT1 inhibitor | Advanced Cancers | [21][24][25] |

Note: AZD3965 is included for context as a clinically investigated MCT inhibitor, though it primarily targets MCT1. Its development highlights the therapeutic interest in this class of transporters.[21][22][24][25][26]

Key Experimental Protocols

Protocol: Lactate Efflux/Influx Assay using Radiolabeled Lactate

This protocol is a standard method to directly measure the transport activity of MCT4. It quantifies the movement of radiolabeled L-lactate across the plasma membrane.

Objective: To measure the rate of MCT4-mediated lactate transport in cultured cancer cells.

Materials:

-

Cancer cell line with high MCT4 expression (e.g., MDA-MB-231).

-

Cell culture reagents.

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

KRH buffer (pH 6.0, for efflux assay).

-

L-[¹⁴C]-lactic acid (radiolabeled lactate).

-

Unlabeled L-lactic acid.

-

MCT4 inhibitor of interest (e.g., Syrosingopine).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Cell lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation counter and vials.

Methodology:

Part A: Lactate Influx (Uptake) Assay

-

Cell Seeding: Plate cells in 12-well plates and grow to ~90% confluency.

-

Starvation/Pre-incubation: Wash cells twice with KRH buffer (pH 7.4). Pre-incubate in the same buffer for 15-30 minutes at 37°C to deplete endogenous lactate.

-

Initiate Uptake: Remove pre-incubation buffer. Add KRH buffer (pH 7.4) containing a mixture of L-[¹⁴C]-lactic acid and unlabeled L-lactic acid (to achieve desired final concentration, e.g., 1 mM). For inhibitor groups, this buffer should also contain the MCT4 inhibitor at the desired concentration.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake.

-

Stop Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells by adding lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration in a parallel set of wells to normalize the radioactivity counts (e.g., counts per minute per mg of protein).

Part B: Lactate Efflux Assay

-

Cell Seeding: Prepare cells as in the influx assay.

-

Loading: Wash cells and then load them with L-[¹⁴C]-lactic acid by incubating them in KRH buffer (pH 7.4) containing the radiolabel for ~1 hour at 37°C.

-

Wash: Aspirate the loading buffer and wash rapidly three times with ice-cold PBS to remove extracellular label.

-

Initiate Efflux: Add pre-warmed, lactate-free KRH buffer (pH can be set to 6.0 or 7.4 to simulate different TME conditions). For inhibitor groups, this buffer should contain the MCT4 inhibitor.

-

Sample Collection: At various time points (e.g., 0, 1, 2, 5, 10 minutes), collect the entire volume of the efflux buffer from the wells.

-

Cell Lysis & Quantification: After the final time point, lyse the cells remaining in the wells. Measure radioactivity in both the collected efflux buffer samples and the cell lysates.

-

Calculate Efflux: Calculate the percentage of lactate efflux at each time point as (counts in buffer) / (counts in buffer + counts in lysate) x 100.

Caption: Key steps for measuring lactate influx and efflux using a radiolabeled substrate.

Conclusion and Future Directions

The Warburg effect is a fundamental metabolic adaptation in cancer that creates a dependency on lactate efflux, primarily through MCT4 in highly glycolytic tumors. This dependency presents a clear therapeutic vulnerability. MCT4 inhibition disrupts intracellular pH homeostasis and energy production, leading to cancer cell death and reduced tumor progression.

The development of potent and selective MCT4 inhibitors, such as this compound and AZD0095, is a promising area of research.[9] Future work will likely focus on:

-